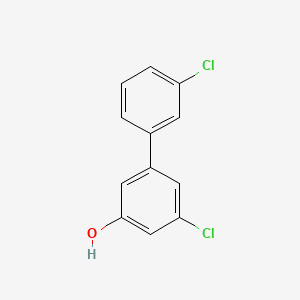![molecular formula C25H27Cl2FeN3 B6321661 {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 210537-36-3](/img/structure/B6321661.png)
{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound that features an iron(II) center coordinated to a bis(imino)pyridine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the reaction of 2,6-diacetylpyridine with 2-ethylphenylamine to form the bis(imino)pyridine ligand. This ligand is then reacted with iron(II) chloride to form the desired coordination compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions
{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride can undergo various types of reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligands coordinated to the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Formation of iron(III) complexes.
Reduction: Reformation of the iron(II) complex.
Substitution: Formation of new iron(II) complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology
This compound serves as a model for studying the behavior of iron-containing enzymes and proteins, providing insights into their catalytic mechanisms and interactions with ligands.
Medicine
Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the development of new drugs that target iron-containing enzymes.
Industry
In industry, this compound is investigated for its potential use in the production of advanced materials, such as magnetic materials and conductive polymers.
作用機序
The mechanism by which {2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its effects involves the coordination of the bis(imino)pyridine ligand to the iron center. This coordination stabilizes the iron in a specific oxidation state and geometry, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as catalysis or enzyme modeling.
類似化合物との比較
Similar Compounds
- 2,6-Bis[1-(phenylimino)ethyl]pyridine-iron(II)-dichloride
- 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine-iron(II)-dichloride
Uniqueness
{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride is unique due to the presence of the 2-ethylphenyl groups, which can influence the electronic and steric properties of the compound. This can affect its reactivity and stability compared to similar compounds with different substituents on the phenyl rings.
特性
IUPAC Name |
dichloroiron;N-(2-ethylphenyl)-1-[6-[N-(2-ethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.2ClH.Fe/c1-5-20-12-7-9-14-24(20)26-18(3)22-16-11-17-23(28-22)19(4)27-25-15-10-8-13-21(25)6-2;;;/h7-17H,5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHGDSRGGAZHEC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CC)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)


![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)









